molecular formula C23H15FN4O3S2 B2687809 N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(4-fluorophenylsulfonamido)benzamide CAS No. 898421-80-2

N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(4-fluorophenylsulfonamido)benzamide

Cat. No. B2687809
CAS RN: 898421-80-2
M. Wt: 478.52
InChI Key: RFJPJJHLVUXWFF-UHFFFAOYSA-N
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Description

N-(4-(4-cyanophenyl)thiazol-2-yl)-3-(4-fluorophenylsulfonamido)benzamide, also known as CCT251545, is a small molecule inhibitor that has been widely used in scientific research. It is a potent and selective inhibitor of the checkpoint kinase 1 (CHK1), which is a key regulator of the DNA damage response pathway.

Scientific Research Applications

Synthesis and Antiproliferative Activities

A study focused on the synthesis of pyrazole-sulfonamide derivatives, closely related to the structure of interest, showed promising results in antiproliferative activities against HeLa and C6 cell lines. The compounds demonstrated selective effects, especially against rat brain tumor cells (C6), with some showing broad-spectrum antitumor activity comparable to common anticancer drugs like 5-fluorouracil and cisplatin (Mert, Yaglıoglu, Demirtaş, & Kasımoğulları, 2014).

Antimalarial and COVID-19 Applications

Research into antimalarial sulfonamides revealed that certain derivatives, including structures similar to the one of interest, have shown significant antimalarial activity and were also explored for their potential against COVID-19 using computational calculations and molecular docking studies. These studies highlighted the versatility of sulfonamide derivatives in addressing critical health issues (Fahim & Ismael, 2021).

Anti-Microbial Screening

Novel fluoro-substituted sulfonamide benzothiazole compounds have been synthesized and screened for antimicrobial activity. These studies underline the antimicrobial potential of such compounds, contributing to the development of new therapeutic agents against various pathogens (Jagtap, Jaychandran, Sreenivasa, & Sathe, 2010).

Metabolic Stability Improvement in PI3K/mTOR Inhibitors

Investigations into the structure-activity relationships of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) dual inhibitors have identified compounds with improved metabolic stability. These findings are crucial for the development of more effective cancer therapies (Stec et al., 2011).

Cardiac Electrophysiological Activity

Research into N-substituted-4-(1H-imidazol-1-yl)benzamides and benzene-sulfonamides has shown potential in creating new selective class III agents for treating arrhythmias. This demonstrates the broad applicability of sulfonamide derivatives in various therapeutic areas (Morgan et al., 1990).

properties

IUPAC Name

N-[4-(4-cyanophenyl)-1,3-thiazol-2-yl]-3-[(4-fluorophenyl)sulfonylamino]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H15FN4O3S2/c24-18-8-10-20(11-9-18)33(30,31)28-19-3-1-2-17(12-19)22(29)27-23-26-21(14-32-23)16-6-4-15(13-25)5-7-16/h1-12,14,28H,(H,26,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RFJPJJHLVUXWFF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(C=C2)F)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H15FN4O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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